molecular formula C₁₆H₃₁NO₆ B1140089 Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside CAS No. 383417-49-0

Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside

Cat. No. B1140089
M. Wt: 333.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside is a vital component used in biomedicine . It is widely employed as a detergent and aids in the isolation and manipulation of proteins and biomolecules for research purposes . Its unique properties make it an effective tool in drug discovery, particularly in studying membrane proteins and glycoprotein structures .


Molecular Structure Analysis

The molecular formula of Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside is C16H31NO6 . The IUPAC name is N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide . The InChI key is JXLKQDFJNOXCNT-IBEHDNSVSA-N .

Future Directions

Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside’s unique properties make it an effective tool in drug discovery, particularly in studying membrane proteins and glycoprotein structures . This suggests potential future directions in biomedical research and drug discovery.

properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLKQDFJNOXCNT-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101224145
Record name Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 2-Acetamido-2-deoxy-b-D-galactopyranoside

CAS RN

383417-49-0
Record name Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383417-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl 2-(acetylamino)-2-deoxy-β-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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